Cinnamolide can be isolated from several plant sources, particularly Persicaria hydropiper, which is known for producing drimenol, a precursor to cinnamolide. This compound falls under the category of sesquiterpenes, which are terpenoids composed of three isoprene units, resulting in a molecular formula of C₁₃H₁₈O.
Additionally, biotechnological approaches have been developed to produce cinnamolide through the enzymatic conversion of drimenol using drimenol oxidase enzymes derived from genetically modified organisms. This method allows for higher yields and more sustainable production processes .
Cinnamolide has a complex molecular structure characterized by a cyclohexane ring fused with a lactone moiety. The compound's structure can be represented as follows:
The structural representation indicates the presence of multiple chiral centers, contributing to its stereochemical diversity and biological activity.
Cinnamolide undergoes various chemical reactions typical of sesquiterpene lactones, including hydrolysis, oxidation, and acylation. For instance, cinnamolide can react with nucleophiles to form adducts or can be oxidized to yield more polar derivatives that may exhibit enhanced solubility in biological systems. The ability to modify its structure through these reactions makes cinnamolide a versatile compound for synthetic applications .
The mechanism of action for cinnamolide primarily revolves around its interaction with biological membranes and cellular targets. It has been shown to disrupt cellular functions in pests by affecting membrane integrity and inducing apoptosis. The compound's insecticidal properties are attributed to its ability to interfere with neurotransmitter signaling pathways in insects, leading to paralysis and death .
Cinnamolide exhibits several notable physical properties:
Chemical properties include its reactivity toward nucleophiles and susceptibility to oxidation under certain conditions. These properties are critical for its application in agrochemistry as an insecticide .
Cinnamolide has various applications in scientific research and industry:
The biosynthesis of cinnamaldehyde initiates in the plastidial shikimate pathway, where phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) condense to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This pathway—absent in animals—serves as the exclusive route for aromatic amino acid precursors in plants and microorganisms [2] [5]. DAHP undergoes enzymatic transformations through seven sequential steps to yield chorismate, the branch-point metabolite for phenylalanine biosynthesis. In Cinnamomum species, phenylalanine is the direct precursor for cinnamaldehyde production [1] [6].
Phenylalanine ammonia lyase (PAL) initiates cinnamaldehyde biosynthesis by catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This reaction relies on a 4-methylidene-imidazole-5-one (MIO) prosthetic group and occurs without cofactor requirements. PAL exhibits tissue-specific expression in Cinnamomum bark, where cinnamaldehyde accumulates at high concentrations (65–80% of essential oil) [1] [3] [6]. Genetic studies confirm that PAL suppression reduces cinnamaldehyde yield by >90%, underscoring its gatekeeper role [6] [8].
Trans-cinnamic acid undergoes activation to cinnamoyl-CoA via 4-coumarate-CoA ligase (4CL). This ATP-dependent enzyme forms a hydroxycinnamate-AMP anhydride intermediate before nucleophilic attack by CoA-SH. 4CL in Cinnamomum verum shows high specificity for cinnamic acid over other hydroxycinnamates, with a Km of 15 μM [3] [6] [10]. The reaction occurs in two steps:
Cinnamoyl-CoA reductase (CCR) catalyzes the NADPH-dependent reduction of cinnamoyl-CoA to cinnamaldehyde. This enzyme belongs to the aldo-keto reductase superfamily and exhibits strict stereospecificity for the trans-isomer. CCR from C. cassia has a kcat of 12 s⁻¹ and Km of 28 μM for cinnamoyl-CoA [3] [6]. In engineered yeast, CCR expression coupled with CoA-ligase deletion shifts carbon flux toward cinnamaldehyde, achieving titers of 523 mg/L [7] [10].
Table 1: Key Enzymes in Cinnamaldehyde Biosynthesis
Enzyme | EC Number | Reaction | Cofactors | Km (μM) |
---|---|---|---|---|
Phenylalanine ammonia lyase (PAL) | 4.3.1.24 | L-Phe → trans-cinnamate + NH3 | MIO prosthetic group | 85 (Phe) |
4-Coumarate-CoA ligase (4CL) | 6.2.1.12 | Cinnamate + ATP + CoA → Cinnamoyl-CoA + AMP + PPi | ATP, Mg²⁺ | 15 (cinnamate) |
Cinnamoyl-CoA reductase (CCR) | 1.2.1.44 | Cinnamoyl-CoA + NADPH → Cinnamaldehyde + NADP⁺ + CoA | NADPH | 28 (cinnamoyl-CoA) |
Cinnamaldehyde biosynthesis is coordinated by tissue-specific transcriptional complexes. In Cinnamomum species, the MYB-bHLH-WD40 ternary complex activates PAL, 4CL, and CCR gene expression in bark parenchyma cells. Key regulatory features include:
Table 2: Gene Expression Profiles in C. verum Bark
Gene | Basal Expression (FPKM) | Induced Expression (FPKM) | Induction Trigger |
---|---|---|---|
PAL | 28.5 | 342.0 | Fungal elicitation |
4CL | 16.2 | 187.6 | Mechanical wounding |
CCR | 9.8 | 118.3 | Methyl jasmonate |
Cinnamaldehyde biosynthesis exhibits species-specific diversification due to evolutionary divergence in enzyme kinetics and gene expression:
Metabolic flux analyses reveal that carbon partitioning differs markedly: C. cassia directs >90% of phenylalanine toward cinnamaldehyde, while C. verum allocates 25% to lignin and tannin pathways. These variations correlate with ecological adaptations—C. cassia thrives in pathogen-rich environments where cinnamaldehyde's antimicrobial properties enhance survival [1] [6] [8].
Table 3: Cinnamaldehyde-Related Compounds in Major Cinnamomum Species
Species | Bark Cinnamaldehyde (%) | Major Co-occurring Compounds | Unique Biosynthetic Features |
---|---|---|---|
C. verum | 65–80% | Eugenol (5–10%), Benzaldehyde | Bifunctional PAL-TAL activity |
C. cassia | 85–95% | Coumarin, Cinnamyl acetate | PAL gene duplication |
C. burmannii | 75–85% | MHCP, Diterpenoids | Enhanced shikimate pathway flux |
C. loureiroi | 70–90% | Safrole, Cinnamyl alcohol | CCR thermal stability >50°C |
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